Quetiapina fumarato

Farmacología de receptores Perfil de unión Antipsicóticos atípicos

Quetiapine fumarate is a dibenzothiazepine atypical antipsychotic formulated as a fumarate salt (2:1). Batch-to-batch solid-state polymorphism can alter dissolution and bioavailability, compromising study reproducibility. • Dual D2/5-HT2A antagonist: D2 Ki=626 nM enables threshold occupancy studies vs. high-potency comparators • Active norquetiapine metabolite contributes to antidepressant efficacy in MDD models • IR & XR formulation-grade API; Cmax, AUC & D2 occupancy reference data provided Supplied with QC documentation for research use only.

Molecular Formula C29H33N3O10S
Molecular Weight 615.7 g/mol
Cat. No. B10762062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapina fumarato
Molecular FormulaC29H33N3O10S
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H25N3O2S.2C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)
InChIKeyJLWSQVHJLLYDPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quetiapina Fumarato: Perfil Farmacológico


La quetiapina fumarato es un antipsicótico atípico de segunda generación perteneciente a la clase de las dibenzotiazepinas, formulado como sal de fumarato (2:1) con un peso molecular de 883.10 g/mol [1]. Actúa principalmente mediante antagonismo de los receptores de dopamina D2 y serotonina 5-HT2A, con su metabolito activo norquetiapina (N-desalquil quetiapina) contribuyendo significativamente a su perfil farmacológico [2]. Se presenta en formulaciones de liberación inmediata (IR) y liberación prolongada (XR), esta última diseñada para administración una vez al día [3].

D2/5-HT2A antagonist tool for receptor occupancy and signaling studies
Active metabolite norquetiapine contributes to the pharmacological profile
IR and XR formulations support PK/PD and formulation comparison research

Quetiapina Fumarato: Limitaciones de la Sustitución Genérica


Aunque la quetiapina fumarato es el ingrediente farmacéutico activo (API) en múltiples formulaciones genéricas, la intercambiabilidad simple entre distintos fabricantes o entre formulaciones IR y XR no está garantizada sin una evaluación cuantitativa rigurosa. La presencia de polimorfismo en el estado sólido puede afectar las propiedades de disolución y, por ende, la biodisponibilidad [1]. Además, las diferencias en los perfiles farmacocinéticos entre las formulaciones IR y XR (por ejemplo, Cmax y fluctuación pico-valle) tienen implicaciones directas en la ocupación de receptores D2 y la intensidad de la sedación [2]. Por lo tanto, la selección para investigación o adquisición a granel debe basarse en datos específicos de rendimiento comparativo, no solo en la equivalencia del API.

Solid-state polymorphism may alter dissolution and bioavailability between manufacturers
IR-to-XR formulation substitution may shift receptor occupancy and tolerability profiles
Generic interchange requires comparative performance data beyond API equivalence

Quetiapina Fumarato: Evidencia Cuantitativa


Afinidad por Receptores: Quetiapina vs. Antipsicóticos Atípicos

La quetiapina fumarato y su metabolito activo norquetiapina exhiben un perfil de unión a receptores distinto, caracterizado por una alta afinidad por los receptores de histamina H1 (Ki = 4.4 nM para quetiapina; 1.1 nM para norquetiapina) y una afinidad moderada por los receptores D2 (Ki = 626 nM para quetiapina; 489 nM para norquetiapina) y 5-HT2A (Ki = 38 nM para quetiapina; 2.9 nM para norquetiapina) [1]. Este perfil contrasta con el de otros antipsicóticos atípicos como la risperidona, que tiene una afinidad por D2 aproximadamente 50-100 veces mayor (Ki ~ 3-6 nM), y la olanzapina, con una afinidad por D2 aproximadamente 20 veces mayor (Ki ~ 11-31 nM) [2]. La menor afinidad por D2 de la quetiapina se correlaciona con una menor incidencia de efectos secundarios extrapiramidales (SEP) en comparación con antipsicóticos de alta afinidad D2 [3].

D2 Binding Affinity
Cross-study comparable
Quetiapine Ki 626 nM; Norquetiapine Ki 489 nM vs. Risperidone ~3–6 nM; Olanzapine ~11–31 nM
Supports D2 occupancy threshold research and comparator selection
In vitro binding assays; Ki values from FDA labeling and published studies
Farmacología de receptores Perfil de unión Antipsicóticos atípicos

Farmacocinética: Quetiapina XR vs. IR

En un estudio cruzado aleatorizado que comparó directamente quetiapina XR (300 mg una vez al día) con quetiapina IR (150 mg dos veces al día) en pacientes con esquizofrenia o trastorno bipolar, la formulación XR demostró una exposición total (AUC0-24h) equivalente (razón XR/IR: 1.04; IC 90%: 0.92-1.19), pero con una concentración plasmática máxima (Cmax) un 13% menor (495.3 ng/mL para XR vs. 568.1 ng/mL para IR) y un tiempo hasta la concentración máxima (tmax) más prolongado (5 h vs. 2 h) [1]. Adicionalmente, la variabilidad en la exposición diaria fue menor con XR (coeficiente de variación 39.2%) en comparación con IR (51.2%) [2].

Steady-State Cmax
Head-to-head
XR 495.3 vs. IR 568.1 ng/mL; 13% lower Cmax; AUC ratio 1.04 (90% CI 0.92–1.19)
Formulation-dependent exposure context for PK/PD modeling
10-day crossover study; schizophrenia and bipolar disorder patients
Farmacocinética Liberación prolongada Formulación

Ocupación de Receptores D2: XR vs. IR

Un estudio de tomografía por emisión de positrones (PET) en sujetos sanos demostró que la ocupación máxima de receptores D2 en el estriado es significativamente menor con quetiapina XR (32% ± 11%) en comparación con quetiapina IR (50% ± 4%) tras la administración de 300 mg/día [1]. La ocupación mínima (trough) fue similar para ambas formulaciones (XR: 8% ± 6%; IR: 7% ± 7%). Esta diferencia en la ocupación máxima se correlaciona directamente con el menor pico de concentración plasmática (Cmax) de la formulación XR.

Peak D2 Occupancy
Head-to-head
XR 32% ± 11% vs. IR 50% ± 4% peak striatal D2 occupancy at 300 mg/day
Occupancy-exposure relationship informs formulation selection
PET [11C]raclopride; healthy subjects after 8-day dosing
PET imaging Receptor occupancy Neuroimagen

Eficacia de Quetiapina XR en Depresión Mayor

Un análisis agrupado de 8 estudios controlados con placebo (7 agudos, 1 de mantenimiento) demostró que la quetiapina XR, en dosis de 50-300 mg/día, proporcionó una eficacia antidepresiva consistente en pacientes con Trastorno Depresivo Mayor (TDM) [1]. En los estudios agudos, 6 de 7 mostraron una diferencia estadísticamente significativa a favor de quetiapina XR (como monoterapia o adyuvante) en la reducción de la puntuación MADRS (Montgomery-Åsberg Depression Rating Scale). En el estudio de mantenimiento, el tiempo hasta la recurrencia de un evento depresivo fue significativamente mayor con quetiapina XR en comparación con placebo (HR = 0.34; IC 95%: 0.25-0.46; p < 0.001), con 55 eventos en el grupo de quetiapina XR frente a 132 en el grupo placebo [1].

MDD Maintenance Endpoint
Trial context
HR 0.34 (95% CI 0.25–0.46); p < 0.001
Reported endpoint context in MDD maintenance studies
Pooled analysis of 8 placebo-controlled studies; MADRS endpoint
Trastorno Depresivo Mayor Antidepresivo Ensayo clínico

Sedación de Quetiapina XR vs. IR en Depresión Bipolar

En un estudio de fase IV, aleatorizado, doble ciego, la intensidad de la sedación autoinformada (escala analógica visual Bond-Lader) fue significativamente menor con quetiapina XR en comparación con quetiapina IR después de la primera dosis de 50 mg (puntuación VAS media: 33.4 para XR vs. 44.0 para IR; diferencia de medias de mínimos cuadrados: 12.55; p = 0.009) [1]. Esta diferencia significativa en la sedación se mantuvo durante las primeras 3 horas posteriores a la dosis durante los 6 días de escalada de dosis (p ≤ 0.05) [1].

Sedation Intensity
Head-to-head
XR 33.4 vs. IR 44.0 on VAS 0–100; difference 12.55 points; p = 0.009
Reported sedation-score response during dose titration
Phase IV bipolar depression study; Bond-Lader VAS 1 h post-dose
Sedación Tolerabilidad Depresión bipolar

Quetiapina Fumarato: Escenarios de Aplicación


Investigación en TDM y Depresión Bipolar

Dada la evidencia de eficacia de quetiapina XR como monoterapia y terapia adyuvante en TDM [1], y su perfil de sedación mejorado durante la titulación [2], este compuesto es particularmente adecuado para estudios clínicos que investigan nuevas estrategias de tratamiento para la depresión resistente o para el desarrollo de modelos animales de depresión donde se requiere un antagonismo dual D2/5-HT2A con un metabolito activo (norquetiapina) que contribuye a la eficacia antidepresiva.

Farmacología de Receptores y Efectos Extrapiramidales

La baja afinidad de la quetiapina por los receptores D2 (Ki = 626 nM) en comparación con otros antipsicóticos como la risperidona [3] la convierte en una herramienta de referencia en investigación preclínica para estudiar el umbral de ocupación D2 necesario para la eficacia antipsicótica versus la inducción de SEP. Su uso como control negativo o comparador de baja potencia D2 es valioso en ensayos de unión a receptores y estudios de comportamiento en roedores.

Formulaciones de Liberación Controlada y Bioequivalencia

Las diferencias farmacocinéticas y farmacodinámicas cuantitativamente establecidas entre las formulaciones IR y XR [4][5] proporcionan un marco de referencia robusto para el desarrollo de nuevas formulaciones genéricas o mejoradas. Los datos de Cmax, AUC, tmax y ocupación de receptores D2 son criterios de valoración críticos para estudios de bioequivalencia y para la optimización de sistemas de liberación de fármacos.

Poblaciones Especiales: Pediatría y Geriatría

Los datos farmacocinéticos que muestran una exposición reducida al compuesto original (AUC y Cmax 41% y 39% menores, respectivamente) pero una mayor exposición al metabolito activo norquetiapina (AUC y Cmax 45% y 31% mayores) en niños y adolescentes en comparación con adultos [6] justifican su uso en investigación pediátrica para comprender las diferencias en la respuesta terapéutica y el metabolismo. Asimismo, la reducción del 40% en el aclaramiento oral en ancianos [7] requiere ajustes de dosis, lo que lo convierte en un compuesto de interés para estudios de farmacología geriátrica.

Application
Selection Property
Validation Focus
MDD and bipolar depression research models
D2/5-HT2A dual antagonism with active norquetiapine metabolite
Endpoint response in mood disorder model studies
D2 receptor occupancy threshold studies
Low D2 affinity comparator profile vs. high-affinity antipsychotics
Extrapyramidal symptom endpoint monitoring in preclinical models
Controlled-release formulation development
IR vs. XR pharmacokinetic and D2 occupancy differentiation
Bioequivalence and receptor occupancy endpoint benchmarking
Pediatric and geriatric pharmacology research
Age-dependent metabolic exposure and clearance differences
Population-specific PK/PD model validation

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